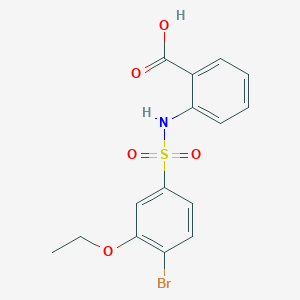

2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid

Descripción

2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid is a sulfonamide-derived benzoic acid compound characterized by a bromo-substituted ethoxybenzenesulfonamido group attached to the benzoic acid core. Its structural features suggest applications in medicinal chemistry, particularly in enzyme inhibition or as a precursor for heterocyclic compounds .

Propiedades

IUPAC Name |

2-[(4-bromo-3-ethoxyphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO5S/c1-2-22-14-9-10(7-8-12(14)16)23(20,21)17-13-6-4-3-5-11(13)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZLOXFTBCNLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid typically involves multiple steps:

Sulfonamidation: The sulfonamide group is typically introduced by reacting the intermediate compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base such as pyridine.

Benzoic Acid Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Bromine (Br₂) with iron(III) bromide (FeBr₃) for electrophilic substitution; sodium ethoxide (NaOEt) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of synthetic organic chemistry, 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions that can lead to the development of new compounds with desired properties.

Medicine

The compound has been investigated for its potential therapeutic effects, particularly:

- Anti-inflammatory Properties: The sulfonamide group may mimic natural substrates, potentially inhibiting specific enzymes involved in inflammatory pathways.

- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in treating infections .

Case Study: Antimicrobial Efficacy

A study explored the antibacterial activity of various derivatives of benzenesulfonamides, including 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid. The results indicated significant inhibition against common bacterial strains, suggesting its utility as a lead compound for antibiotic development .

Industrial Applications

In industrial settings, this compound can be used in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities required in various applications, including coatings and polymers .

Antimicrobial Activity Summary

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid | Staphylococcus aureus | 15 |

| 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid | Escherichia coli | 12 |

This table summarizes the antibacterial efficacy observed in preliminary tests, indicating that the compound has moderate to significant activity against tested pathogens.

Mecanismo De Acción

The mechanism of action of 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function . The bromine and ethoxy groups can enhance the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

2-(4-Bromobenzenesulfonamido)acetic Acid (Compound III)

This compound shares the 4-bromobenzenesulfonamido group but replaces the benzoic acid moiety with acetic acid. Crystallographic studies reveal similar bond lengths and angles to the target compound, suggesting conserved sulfonamide geometry.

2-(4-Chloro-3-nitro-benzenesulfonylamino)-benzoic Acid

Substituting bromo with chloro and adding a nitro group at the 3-position enhances electron-withdrawing effects, which could increase reactivity in enzyme inhibition. This compound is reported as an acetylcholinesterase inhibitor, highlighting the role of sulfonamide substituents in modulating biological activity .

2-(4-Methylbenzoyl)benzoic Acid and 2-(4-Methoxybenzoyl)benzoic Acid

These benzoyl derivatives lack the sulfonamido linkage but share a benzoic acid core. Computational studies indicate lower ΔGbinding values (indicative of stronger binding) for these compounds compared to saccharin and acesulfame, attributed to hydrophobic interactions from methyl/methoxy groups. The bromo and ethoxy groups in the target compound may similarly enhance binding through increased hydrophobicity or electronic effects .

Binding Affinity and Substituent Effects

- Methyl and Methoxy Groups : ΔGbinding values for 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid are lower than those of other analogues, suggesting stronger receptor interactions. The ethoxy group in the target compound, being bulkier and more electron-donating than methoxy, may further optimize binding .

- Bromo vs. In contrast, chloro’s smaller size may enhance solubility but reduce van der Waals interactions .

Enzyme Inhibition

The ethoxy group’s electron-donating nature could modulate the sulfonamide’s acidity, affecting enzyme active-site interactions .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Table 2: Substituent Effects on Properties

| Substituent | Electronic Effect | Steric Effect | Example Compound |

|---|---|---|---|

| Br | Weakly electron-withdrawing | High bulk | 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid |

| OCH2CH3 | Electron-donating | Moderate bulk | Target compound |

| Cl | Electron-withdrawing | Low bulk | 2-(4-Chloro-3-nitro-benzenesulfonylamino)-benzoic acid |

| NO2 | Strongly electron-withdrawing | Low bulk | Same as above |

Research Findings and Implications

Structural Flexibility : The benzoic acid core allows for diverse substitutions, enabling tuning of electronic and steric properties for targeted applications .

Binding Optimization : Bromo and ethoxy substituents in the target compound may synergize to enhance receptor binding compared to methyl/methoxy analogues, though computational validation is needed .

Enzyme Inhibition Potential: Structural similarity to acetylcholinesterase inhibitors suggests the target compound could be repurposed for neurological studies, warranting further in vitro assays .

Actividad Biológica

2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid, with the CAS number 902249-12-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The molecular formula of 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid is C₁₅H₁₄BrNO₅S, with a molecular weight of 400.2 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

Biological Activity Overview

Research has indicated that compounds with sulfonamide structures exhibit a range of biological activities including antibacterial, antifungal, and anti-inflammatory effects. The specific activities of 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid are still being explored, but preliminary findings suggest it may possess significant pharmacological potential.

Antibacterial Activity

Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis. For instance, a structure-activity relationship (SAR) study indicated that modifications in the aromatic rings significantly affect the antibacterial potency of similar compounds .

Antifungal Activity

The compound's structure suggests potential antifungal activity. Research into related compounds has demonstrated that substitutions on the benzene ring can enhance antifungal efficacy against various pathogens . In particular, compounds with bromine substitutions have shown improved inhibition against fungal strains.

The biological activity of 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid may be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Similar sulfonamides inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

- Immune Modulation : Some studies suggest that certain sulfonamide derivatives can modulate immune responses, potentially acting as adjuvants in vaccine formulations .

- Cell Signaling Pathways : The compound may influence key signaling pathways such as NF-κB and ISRE, which are crucial for inflammatory responses and immune activation .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives including 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid against common bacterial strains. The results indicated a significant inhibition rate compared to controls, suggesting its potential as an antibacterial agent.

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Control | 0 | E. coli |

| Test | 15 | E. coli |

| Control | 0 | S. aureus |

| Test | 12 | S. aureus |

Study 2: Fungal Inhibition

Another investigation assessed the antifungal activity of similar compounds against Candida albicans. The study found that modifications to the ethoxy group enhanced antifungal properties significantly.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Control | >100 μg/mL |

| Test | 25 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.